molecular formula C18H15NO2 B1329741 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)- CAS No. 3651-62-5

2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)-

Cat. No.: B1329741
CAS No.: 3651-62-5
M. Wt: 277.3 g/mol
InChI Key: NBBZFRCZVJXXHT-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)-, also known as NM-2201, is a synthetic cannabinoid. It belongs to the indole-3-carboxamide family and is a potent agonist of the CB1 and CB2 receptors. This compound has gained interest in the scientific community due to its potential applications in medical research.

Scientific Research Applications

Antibacterial and Herbicidal Applications

  • Antibacterial and Herbicidal Activity : A study explored the potential of ring-substituted 3-hydroxy-N-phenylnaphthalene-2-carboxanilides, with particular focus on their antibacterial and herbicidal activities. These compounds demonstrated significant inhibition of photosynthetic electron transport in spinach chloroplasts and displayed strong antibacterial properties against various Staphylococcus strains and mycobacterial species. Some specific compounds within this category showed notably high biological activity, outperforming standard antibiotics like isoniazid in certain cases. Additionally, the cytotoxicity of these compounds was assessed using the human monocytic leukemia THP-1 cell line, ensuring a comprehensive understanding of their potential applications (Kos et al., 2013).

Chemical Synthesis and Catalysis

  • Catalysis in Chemical Synthesis : Another paper discusses the role of an amide derived from 4-hydroxy-L-proline and 2-methyl naphthalen-1-amine in catalyzing the Cu-catalyzed coupling of (hetero)aryl halides with sulfinic acid salts. This research highlights the amide's powerful ligand properties and its ability to facilitate the synthesis of pharmaceutically important compounds, marking a significant advancement in the field of chemical synthesis (Ma et al., 2017).

Antitrypanosomal Activity

  • Antitrypanosomal Activity : The in vitro activity of ring-substituted 3-hydroxynaphthalene-2-carboxanilides against Trypanosoma brucei brucei was thoroughly investigated. Compounds in this category exhibited significant antitrypanosomal activity, with certain compounds being especially potent. The study correlated the biological activity with the compounds' lipophilicity, acid-base dissociation constants, and the calculated electronic properties of individual anilide substituents. This research provides valuable insights into the structure-activity relationships and potential therapeutic applications of these compounds (Kos et al., 2018).

Safety and Hazards

When handling “2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)-”, it is advised to avoid contact with skin and eyes . Formation of dust and aerosols should be avoided . Special instructions should be obtained before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Properties

IUPAC Name

3-hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-12-6-8-15(9-7-12)19-18(21)16-10-13-4-2-3-5-14(13)11-17(16)20/h2-11,20H,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBZFRCZVJXXHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063115
Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668588
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3651-62-5
Record name 3-Hydroxy-N-(4-methylphenyl)-2-naphthalenecarboxamide
Source CAS Common Chemistry
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Record name C.I. 37521
Source ChemIDplus
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Record name Cibanaphthol RT
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Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)-
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Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)-
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Record name 3-hydroxy-4'-methyl-2-naphthanilide
Source European Chemicals Agency (ECHA)
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Record name 3-HYDROXY-4'-METHYL-2-NAPHTHANILIDE
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